molecular formula C20H11Br3 B3166327 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-12-8

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B3166327
CAS No.: 910324-12-8
M. Wt: 491 g/mol
InChI Key: JLTMUKRBITYDEG-UHFFFAOYSA-N
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Description

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS 910324-12-8) is a brominated derivative of the triptycene scaffold, featuring three bromine atoms at positions 2, 6, and 12. Its molecular formula is C₂₀H₁₁Br₃, with a molecular weight of 491.01 g/mol . This compound is primarily used in research settings, particularly as a precursor for synthesizing metal-organic frameworks (MOFs) and other functional materials .

Properties

IUPAC Name

4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMUKRBITYDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves the bromination of triptycene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization may be employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triptycenes, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with molecular targets through its bromine atoms and aromatic framework. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Derivatives

(a) 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS 55805-81-7)
  • Molecular Formula : C₂₀H₈Br₆
  • Molecular Weight : 727.71 g/mol
  • Key Differences :
    • Contains six bromine atoms (vs. three in the tribromo compound), leading to higher density (2.351 g/cm³ ) and thermal stability (melting point >350°C ) .
    • Applications: Used as a flame retardant or intermediate for further functionalization due to its electron-deficient aromatic system .
(b) 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA)
  • Molecular Formula : C₂₆H₁₂
  • Key Differences :
    • Replaces bromine with ethynyl (-C≡CH) groups , enabling solid-state Bergman cycloaromatization to form 3D porous networks .
    • Reactivity: Ethynyl groups facilitate explosive polymerization under thermal stress, unlike the inert brominated derivatives .

Functionalized Derivatives

(a) 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride (CAS 1353682-29-7)
  • Molecular Formula : C₂₀H₂₁ClN₆
  • Key Differences: Substitutes bromine with amino (-NH₂) groups, enhancing solubility and enabling coordination chemistry for MOF synthesis . Applications: Potential use in gas storage or catalysis due to its nitrogen-rich structure .
(b) 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid (CAS 945681-55-0)
  • Molecular Formula : C₂₄H₁₄O₈
  • Key Differences :
    • Features carboxylic acid groups at positions 2,3,6,7, imparting acidity (pKa ~2-3) and metal-binding capabilities .
    • Applications: Used in redox-active polymers for energy storage .

Quinone and Bioactive Derivatives

(a) 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione
  • SCE . Applications: Explored in organic batteries and electrocatalysis .
(b) TT24 (Antitumor Triptycene Bisquinone)
  • Key Differences: Combines quinone and bromine substituents, exhibiting nanomolar cytotoxicity against L1210 leukemia cells by inhibiting nucleoside transport and inducing DNA fragmentation . Bioactivity: More potent than daunorubicin in vitro, highlighting the synergy between bromine’s lipophilicity and quinone’s redox activity .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,6,14-Tribromo derivative Br (2,6,14) C₂₀H₁₁Br₃ 491.01 Not reported MOF precursor, research
Hexabromo derivative Br (2,3,6,7,14,15) C₂₀H₈Br₆ 727.71 >350 Flame retardants
HEA Ethynyl (2,3,6,7,14,15) C₂₆H₁₂ 324.36 Explosive reaction Porous organic networks
Hexaaminotriptycene NH₂ (2,3,6,7,14,15) C₂₀H₂₁ClN₆ 380.88 Not reported MOF synthesis
Tetracarboxylic acid COOH (2,3,6,7) C₂₄H₁₄O₈ 430.4 Not reported Redox polymers, energy storage
TT24 (Bisquinone) Quinone, Br C₂₄H₁₂Br₂O₄ 532.16 Not reported Anticancer drug candidate

Biological Activity

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS No. 910324-12-8) is a halogenated polycyclic aromatic hydrocarbon that has garnered interest for its potential biological activities, particularly in the context of cancer research. This compound is structurally related to other bioactive anthracene derivatives and exhibits various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure and Composition

The molecular formula of this compound is C15H9Br3C_{15}H_{9}Br_{3}. Its structure is characterized by three bromine atoms attached to the anthracene backbone, which may influence its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight405.05 g/mol
Melting PointNot specified
SolubilityResearch use only

Antitumor Activity

Research has indicated that various substituted derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit significant antitumor properties. A study identified several lead compounds with notable antileukemic activities that are structurally related to this compound. These compounds demonstrated effectiveness against daunorubicin-resistant tumor sublines in vitro .

Key Findings:

  • The most effective lead compound from this series was identified as TT24, which exhibited an IC50 value of 48 nM against L1210 tumor cells .
  • The mechanism of action includes inducing DNA cleavage and apoptosis through caspase activation and endonuclease activity .

The biological activity of this compound is thought to involve:

  • Inhibition of DNA Synthesis : Similar to anthracycline antibiotics like daunorubicin.
  • Induction of DNA Fragmentation : This process is biphasic and concentration-dependent.
  • Blocking Nucleoside Transport : This unique property may enhance its efficacy in multidrug-resistant tumors .

Comparative Activity

A comparison of the biological activities of various derivatives is shown in the table below:

Compound CodeStructure TypeIC50 (nM)Activity
TT24Tribromo derivative48Antitumor
TT0Parent compound (inactive)N/ANo significant activity
TT16Substituted derivative75Antileukemic
TT21Substituted derivative60Antitumor

Study on Antileukemic Effects

In a significant study published in Cancer Research, researchers explored the effects of various substituted 9,10-dihydro derivatives on leukemia cell lines. The study highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The findings suggest that halogenation can potentiate the antitumor effects of these compounds .

Clinical Implications

The potential for developing new chemotherapeutic agents based on the structure of this compound is promising. Given its unique mechanism of action—particularly its ability to inhibit nucleoside transport—it may serve as a valuable candidate for polychemotherapy regimens aimed at overcoming drug resistance in cancer treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6,14-tribromo derivatives of triptycene frameworks?

  • Methodology : Bromination of triptycene precursors (e.g., 9,10-dihydro-9,10-[1,2]benzenoanthracene) can be achieved via electrophilic substitution. For example, Thiele-Winter acetoxylation (using acetic anhydride/H₂SO₄) followed by bromination with BBr₃ or BDMS (bromodimethylsulfonium bromide) can yield regioselective brominated products. Yield optimization requires control of stoichiometry and reaction time .
  • Data : In related systems, bromination of anthracene derivatives with BDMS in CH₂Cl₂ achieves >80% conversion to 9,10-dibromoanthracene under controlled conditions .

Q. How can the structural integrity of brominated triptycenes be confirmed post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction for precise structural elucidation. Complementary techniques include:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., δ 6.18–7.50 ppm for bridge protons in triptycene derivatives) .
  • DSC (Differential Scanning Calorimetry) : Monitor thermal stability (e.g., decomposition above 220°C for oxidized triptycene quinones) .

Q. What are the key challenges in handling brominated triptycene derivatives?

  • Methodology : Brominated triptycenes may exhibit sensitivity to light/moisture. Storage under inert gas (N₂/Ar) in amber vials is recommended. Solid-state explosions reported in enediyne-functionalized triptycenes require cautious thermal analysis (e.g., DSC to detect exothermic peaks) .

Advanced Research Questions

Q. How do bromine substituents influence the redox properties of triptycene derivatives?

  • Methodology : Cyclic voltammetry (CV) reveals substituent effects on redox potentials. For example, electron-withdrawing bromine groups lower LUMO energies, enhancing electron-accepting capacity. In bicyclic quinones, bromination shifts reduction potentials by 0.2–0.5 V vs. SCE .
  • Computational Support : DFT calculations correlate LUMO energies with experimental redox potentials. For 5,8-diacetoxy-9,10-dihydrotriptycene-1,4-dione, LUMO+1 orbitals dominate non-quinone regions, explaining multi-electron redox behavior .

Q. Can brominated triptycenes serve as precursors for porous organic networks (PONs)?

  • Methodology : Solid-state Bergman cycloaromatization of enediyne-functionalized triptycenes (e.g., hexaethynyl derivatives) generates PONs via lattice energy release. High-speed camera imaging and DFT modeling confirm explosive reaction dynamics (e.g., 2.5 kJ/mol energy release) .
  • Application : Resulting PONs exhibit microporosity (BET surface area >500 m²/g) suitable for gas storage or catalysis.

Q. What strategies modulate the optoelectronic properties of brominated triptycene derivatives?

  • Methodology :

  • Stille Coupling : Introduce π-conjugated substituents (e.g., thienyl, phenyl) to tune emission wavelengths (e.g., 469–594 nm for C-functionalized diboraanthracenes) .
  • Donor-Acceptor Design : Attach electron-donating groups (e.g., –NPh₂) to brominated cores, enhancing intramolecular charge transfer (ICT). Anthracene analogs show weaker ICT than boron-doped systems .

Contradictions and Limitations

  • Synthetic Yields : Bromination regioselectivity varies with substituent electronic effects. For example, Thiele-Winter reactions yield 86% hexaacetoxytriptycene, but bromination may require iterative optimization .
  • Stability : Brominated triptycenes with electron-deficient cores are prone to hydrolysis; mesityl groups enhance air/water stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Reactant of Route 2
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2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

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